SV119
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Overview
Description
SV119 is a selective sigma-2 receptor ligand.
Scientific Research Applications
Enhanced Uptake of Liposomes in Cancer Cells : SV119 has been shown to enhance the uptake of liposomes by various cancer cells, making it a promising agent for targeted drug delivery in cancer therapy. A study demonstrated that liposomes modified with this compound significantly increased uptake by multiple tumor cell lines, such as DU-145, PC-3, A549, 201T, and MCF-7, while not affecting normal cells like BEAS-2B. This specificity is crucial for minimizing side effects in cancer treatment (Zhang et al., 2012).
Targeting Cancer Stem Cells (CSCs) : Research indicates that this compound can effectively target breast cancer stem cells (CSCs) by binding to the sigma-2 receptor overexpressed on their surface. When used in combination with gold nanocages (AuNCs), this compound-AuNC conjugates could deliver photothermal and chemotherapy simultaneously, effectively eradicating breast CSCs through a synergistic effect (Sun et al., 2014).
Cancer-Selective Cell Death Signaling : Another study explored the ability of this compound to selectively deliver other death-inducing cargos to augment its cytotoxic properties. It was found that when conjugated to this compound, small molecules interfering with intracellular survival pathways retained their ability to induce cell death. This effect was enhanced by the combination of this compound and its cargo, suggesting a new approach for tumor-selective delivery of therapeutics (Spitzer et al., 2012).
Properties
Molecular Formula |
C23H37N3O3 |
---|---|
Molecular Weight |
403.57 |
IUPAC Name |
(1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C23H37N3O3/c1-17-10-11-22(28-2)21(14-17)25-23(27)29-20-15-18-8-7-9-19(16-20)26(18)13-6-4-3-5-12-24/h10-11,14,18-20H,3-9,12-13,15-16,24H2,1-2H3,(H,25,27)/t18-,19+,20+ |
InChI Key |
LKFLCBUCBHTSTF-PMOLBWCYSA-N |
SMILES |
O=C(O[C@H]1C[C@@](N2CCCCCCN)([H])CCC[C@@]2([H])C1)NC3=CC(C)=CC=C3OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SV-119; SV 119; SV119 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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